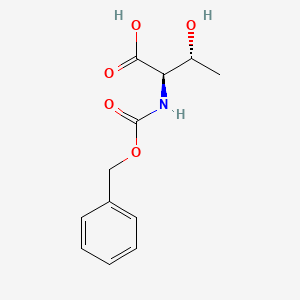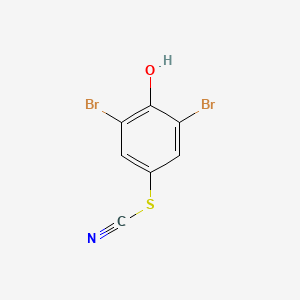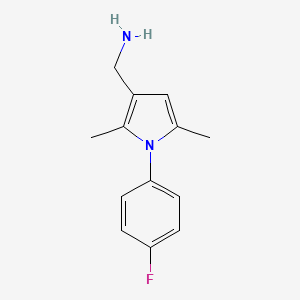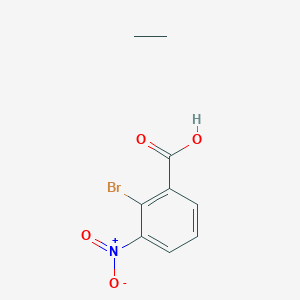
2-Bromo-3-nitrobenzoic acid;ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-nitrobenzoic acid is an organic compound with the molecular formula C7H4BrNO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the second position and a nitro group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromo-3-nitrobenzoic acid can be synthesized through a multi-step process involving the nitration and bromination of benzoic acid derivatives. One common method involves the nitration of benzoic acid to form 3-nitrobenzoic acid, followed by bromination to introduce the bromine atom at the second position. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-3-nitrobenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve recrystallization or chromatography techniques to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-nitrobenzoic acid undergoes various types of chemical reactions, including:
Electrophilic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution.
Coupling Reactions: The bromine atom can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Bromination: Bromine or N-bromosuccinimide (NBS) with a catalyst.
Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation.
Coupling: Palladium catalysts and boronic acids
Major Products Formed
Reduction: 2-Bromo-3-aminobenzoic acid.
Coupling: Various substituted benzoic acids depending on the boronic acid used.
Aplicaciones Científicas De Investigación
2-Bromo-3-nitrobenzoic acid is utilized in several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-nitrobenzoic acid in chemical reactions involves the electron-withdrawing effects of the nitro group and the reactivity of the bromine atom. The nitro group stabilizes intermediates in electrophilic substitution reactions, while the bromine atom can participate in cross-coupling reactions. These properties make it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-nitrobenzoic acid: Similar structure but with the nitro group at the fourth position.
2-Fluoro-3-nitrobenzoic acid: Fluorine atom instead of bromine.
3-Nitrobenzoic acid: Lacks the bromine atom.
Uniqueness
2-Bromo-3-nitrobenzoic acid is unique due to the specific positioning of the bromine and nitro groups, which confer distinct reactivity patterns. The combination of these substituents allows for selective functionalization and the formation of diverse derivatives .
Propiedades
Fórmula molecular |
C9H10BrNO4 |
|---|---|
Peso molecular |
276.08 g/mol |
Nombre IUPAC |
2-bromo-3-nitrobenzoic acid;ethane |
InChI |
InChI=1S/C7H4BrNO4.C2H6/c8-6-4(7(10)11)2-1-3-5(6)9(12)13;1-2/h1-3H,(H,10,11);1-2H3 |
Clave InChI |
ZLZXPFUNDUBWPE-UHFFFAOYSA-N |
SMILES canónico |
CC.C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B12822738.png)
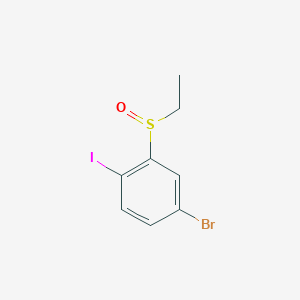
![(2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl) sulfate;tetrabutylazanium](/img/structure/B12822757.png)

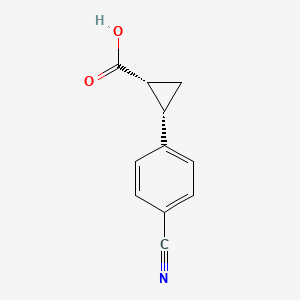
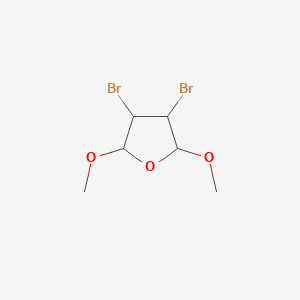
![2-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B12822776.png)


